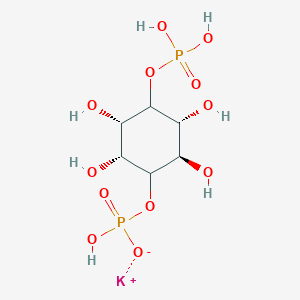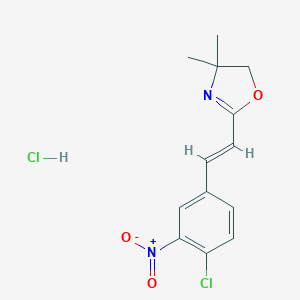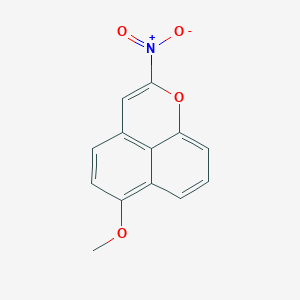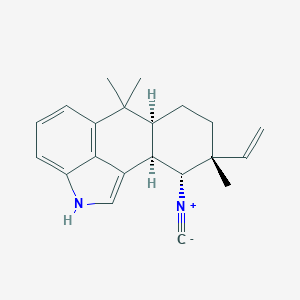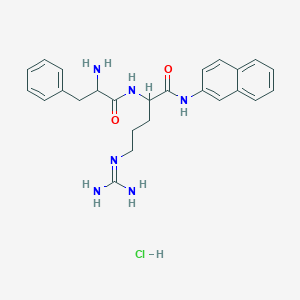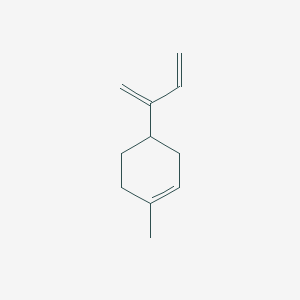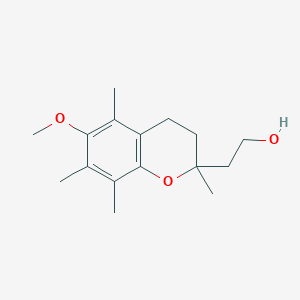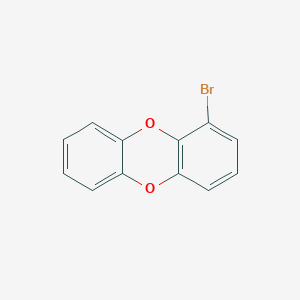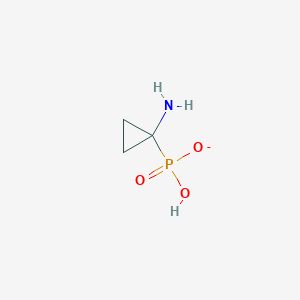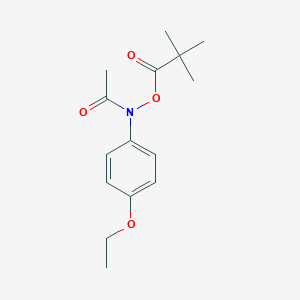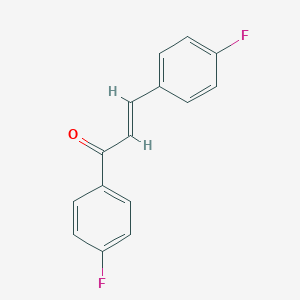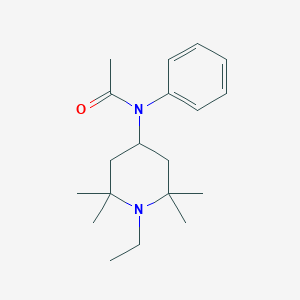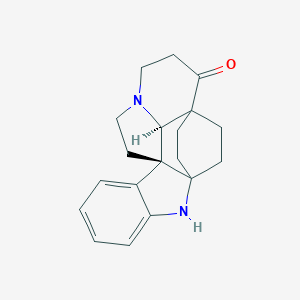
Aspidofractinin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspidofractinin-6-one is a natural product that has attracted significant attention due to its potential pharmacological properties. It is a member of the aspidosperma alkaloid family, which is known for its various biological activities. Aspidofractinin-6-one has been found to exhibit promising anticancer, antimalarial, and antiparasitic activities.
Wirkmechanismus
The mechanism of action of aspidofractinin-6-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes and pathways. For example, it has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Aspidofractinin-6-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, aspidofractinin-6-one has been found to exhibit antimalarial and antiparasitic activities, which are believed to be due to its ability to inhibit essential enzymes and pathways in the parasites.
Vorteile Und Einschränkungen Für Laborexperimente
Aspidofractinin-6-one has several advantages for lab experiments. It is a natural product that can be easily obtained from natural sources or synthesized in the lab. It has also been found to exhibit promising pharmacological properties, which make it an attractive target for drug discovery. However, there are also some limitations to using aspidofractinin-6-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. In addition, its low solubility in water and other solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of aspidofractinin-6-one. One direction is to further investigate its mechanism of action, which could provide insights into its pharmacological properties and potential therapeutic applications. Another direction is to optimize its pharmacological properties through structure-activity relationship studies and medicinal chemistry approaches. In addition, aspidofractinin-6-one could be further explored for its antimalarial and antiparasitic activities, which could lead to the development of new antimalarial and antiparasitic drugs. Finally, aspidofractinin-6-one could be explored for its potential as a lead compound for the development of anticancer drugs.
Synthesemethoden
Aspidofractinin-6-one can be synthesized through various methods, including the isolation from natural sources, total synthesis, and semi-synthesis. The isolation from natural sources involves the extraction of aspidofractinin-6-one from the bark of the Aspidosperma species. Total synthesis involves the construction of the molecule from simple starting materials, while semi-synthesis involves the modification of natural products to obtain aspidofractinin-6-one.
Wissenschaftliche Forschungsanwendungen
Aspidofractinin-6-one has been the subject of several scientific studies due to its potential pharmacological properties. Its anticancer activity has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Aspidofractinin-6-one has been found to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. Its antimalarial and antiparasitic activities have also been studied, with promising results.
Eigenschaften
CAS-Nummer |
19634-36-7 |
|---|---|
Produktname |
Aspidofractinin-6-one |
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one |
InChI |
InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1 |
InChI-Schlüssel |
CIKIOXOCARQDDJ-MKCYZYCBSA-N |
Isomerische SMILES |
C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Kanonische SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Synonyme |
Aspidofractinin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



